molecular formula C16H20N2O7 B12425623 Serotonin-d4 Beta-D-Glucuronide

Serotonin-d4 Beta-D-Glucuronide

Cat. No.: B12425623
M. Wt: 356.36 g/mol
InChI Key: QALKNDMLQRCLGT-DXCLDHJFSA-N
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Description

Serotonin-d4 is a deuterated form of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The deuterium atoms in serotonin-d4 replace the hydrogen atoms, making it a valuable tool in scientific research, particularly in studies involving mass spectrometry and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of serotonin-d4 typically involves the incorporation of deuterium atoms into the serotonin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas and a suitable catalyst. Another approach involves the use of deuterated precursors in the synthesis of serotonin.

Industrial Production Methods

Industrial production of serotonin-d4 involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps, such as chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Serotonin-d4 undergoes various chemical reactions, including:

    Oxidation: Serotonin-d4 can be oxidized to form 5-hydroxyindoleacetic acid.

    Reduction: Reduction reactions can convert serotonin-d4 to its corresponding alcohol.

    Substitution: Substitution reactions can introduce different functional groups into the serotonin-d4 molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

    Oxidation: 5-hydroxyindoleacetic acid

    Reduction: Serotonin-d4 alcohol

    Substitution: Halogenated serotonin-d4 derivatives

Scientific Research Applications

Serotonin-d4 is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of serotonin levels.

    Biology: Helps in tracing metabolic pathways and studying the biosynthesis of serotonin.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of serotonin in the body.

    Industry: Employed in the development of new drugs targeting the serotonergic system.

Mechanism of Action

Serotonin-d4 exerts its effects by binding to serotonin receptors in the brain and other tissues. These receptors are part of the G-protein-coupled receptor family and mediate various physiological responses. The binding of serotonin-d4 to these receptors triggers a cascade of intracellular signaling pathways, leading to changes in cellular activity and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Serotonin: The non-deuterated form of serotonin-d4.

    5-Hydroxytryptophan: A precursor to serotonin.

    Tryptamine: A structural analog of serotonin.

Uniqueness

Serotonin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of serotonin are required.

Properties

Molecular Formula

C16H20N2O7

Molecular Weight

356.36 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i3D2,4D2

InChI Key

QALKNDMLQRCLGT-DXCLDHJFSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])N

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN

Origin of Product

United States

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